tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate is a complex organic compound that features a spirocyclic structure with a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been reported to have a wide range of biological activities . Therefore, the target of this compound could be diverse and dependent on the specific context of its use.
Mode of Action
It’s known that the compound can be acquired through two substitution reactions . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation or breakage of chemical bonds.
Biochemical Pathways
Compounds with similar structures, such as indazole derivatives, have been reported to affect various biochemical pathways . Therefore, it’s plausible that this compound could have similar effects.
Pharmacokinetics
The compound’s molecular weight (40431) and empirical formula (C21H33BN2O5) suggest that it could have reasonable bioavailability .
Result of Action
Compounds with similar structures, such as indazole derivatives, have been reported to have various biological effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it’s plausible that this compound could have similar effects.
Preparation Methods
The synthesis of tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of substitution reactions, often involving the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Chemical Reactions Analysis
Tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It participates in nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate has several applications in scientific research:
Biology: The compound’s boronate ester group allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate include:
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound also features a boronate ester group and is used in similar applications.
Tert-butyl-3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another boronate ester compound with applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct reactivity and stability compared to other boronate esters.
Properties
IUPAC Name |
tert-butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-9-ene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36BNO4/c1-18(2,3)25-17(24)23-14-12-21(13-15-23)10-8-16(9-11-21)22-26-19(4,5)20(6,7)27-22/h8H,9-15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSGRBDTTJUVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.